molecular formula C23H34N2O3 B14188686 Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate CAS No. 872593-18-5

Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate

Cat. No.: B14188686
CAS No.: 872593-18-5
M. Wt: 386.5 g/mol
InChI Key: LWSZQQFLYKTEPB-UHFFFAOYSA-N
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Description

Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst . The reaction can be carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, often using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other substituted esters.

Scientific Research Applications

Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound’s indole core is known to interact with various biological pathways, contributing to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate is unique due to its indole core, which is not present in simpler esters like ethyl acetate or methyl butyrate. This structural feature imparts distinct biological and chemical properties, making it valuable for specialized applications.

Properties

CAS No.

872593-18-5

Molecular Formula

C23H34N2O3

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate

InChI

InChI=1S/C23H34N2O3/c1-3-5-6-7-8-9-10-11-12-17-20(26)25-21-18-15-13-14-16-19(18)24-22(21)23(27)28-4-2/h13-16,24H,3-12,17H2,1-2H3,(H,25,26)

InChI Key

LWSZQQFLYKTEPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=C(NC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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